1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid is a compound characterized by a four-membered cyclobutane ring attached to a pyrazole ring and a carboxylic acid group. This compound is notable for its unique structure, which combines the rigidity of the cyclobutane ring with the aromaticity of the pyrazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a pyrazole derivative with a cyclobutane carboxylic acid precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .
Scientific Research Applications
1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The cyclobutane ring’s rigidity can also affect the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(1H-Pyrazol-1-yl)cyclobutane-1-carboxylic acid: Similar in structure but with different substitution patterns on the pyrazole ring.
3-Methyl-1-phenyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate: Another pyrazole derivative with distinct functional groups and applications. The uniqueness of this compound lies in its specific combination of the cyclobutane and pyrazole rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-(1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7(12)8(3-1-4-8)6-2-5-9-10-6/h2,5H,1,3-4H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVXTNDPSFERJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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